

L-Ccg-I: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: **L-Ccg-I**

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Abstract

L-Cyclopropyl-carboxy-glycine-I (**L-Ccg-I**) is a conformationally restricted analog of glutamate that has emerged as a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). First isolated from the seeds of *Blighia sapida*, this naturally occurring amino acid has garnered significant interest within the neuroscience and drug development communities. Its rigid structure provides valuable insights into the pharmacophore of group II mGluRs, and its selective activation of these receptors presents therapeutic opportunities for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, enantioselective synthesis, and biological activity of **L-Ccg-I**, with a focus on detailed experimental protocols and the elucidation of its signaling pathways.

Discovery and Natural Occurrence

L-Ccg-I, chemically known as (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine, was first isolated from the seeds of the akee fruit, *Blighia sapida*. This discovery identified a novel, naturally occurring excitatory amino acid with a unique cyclopropane-constrained structure.

Enantioselective Synthesis

The asymmetric synthesis of **L-Ccg-I** has been achieved with high enantiomeric excess. The following protocol is adapted from the work of Chavan et al. (2003).[\[1\]](#)

Experimental Protocol: Enantioselective Synthesis of L-Ccg-I

This synthesis utilizes a chiral auxiliary to control the stereochemistry of the final product.

Step 1: Synthesis of the γ -Bromo- α,β -unsaturated Ester

- Materials: Commercially available starting materials and reagents.
- Procedure: A solution of the appropriate starting materials is reacted to yield the γ -bromo- α,β -unsaturated ester.

Step 2: Michael-induced Ring Closure (MIRC) Reaction

- Materials: γ -bromo- α,β -unsaturated ester, glycine anion equivalent, natural menthol as a chiral auxiliary.
- Procedure: The γ -bromo- α,β -unsaturated ester is reacted with a glycine anion equivalent in the presence of natural menthol. This single step enantioselectively generates the three chiral centers of **L-Ccg-I**. The reaction typically yields **L-Ccg-I** with an enantiomeric excess (ee) of up to 94%.

Step 3: Purification

- Procedure: The crude product is purified using standard chromatographic techniques to yield pure **L-Ccg-I**.

Biological Activity and Pharmacology

L-Ccg-I is a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3). It also exhibits activity at group III mGluRs.

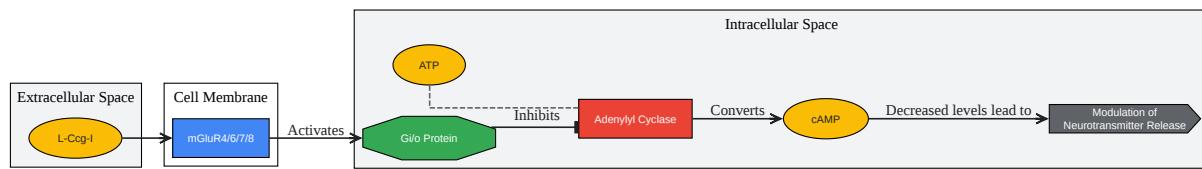
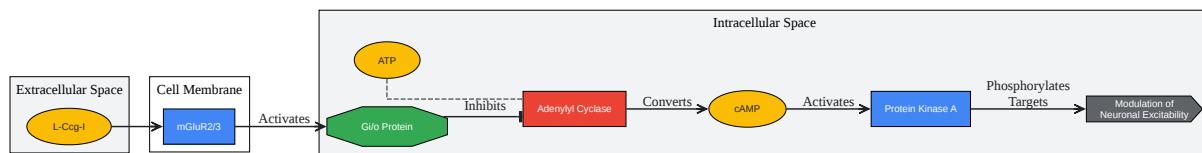
Quantitative Data on Biological Activity

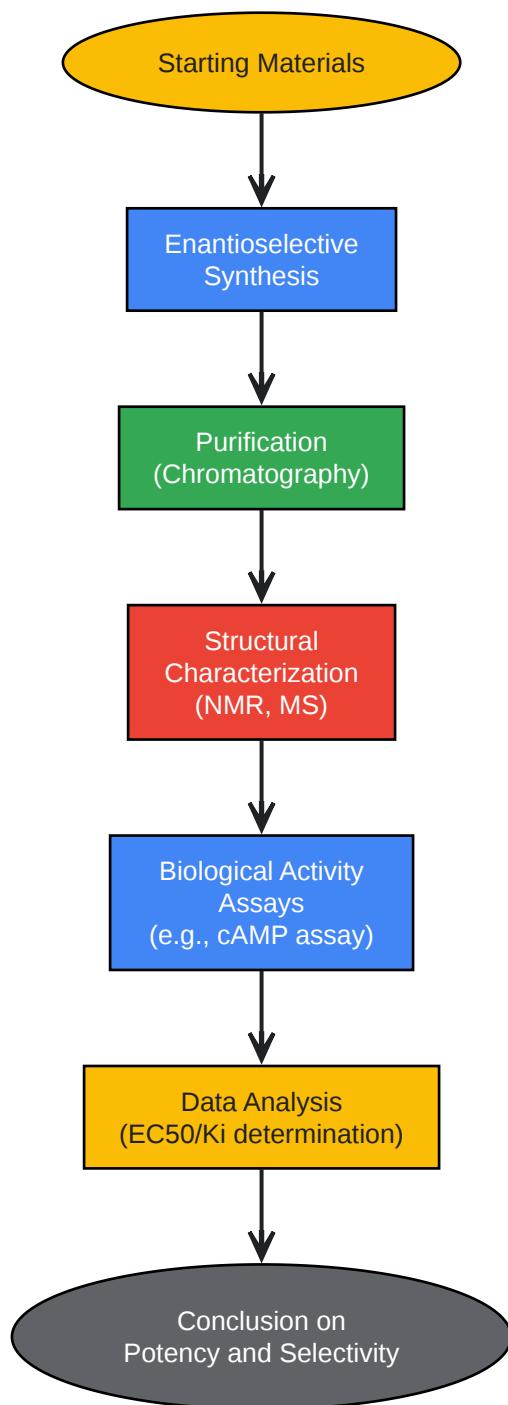
Receptor Subtype	Agonist Activity (EC50/Ki)	Reference
mGluR2	0.3 nM (EC50)	[2]
mGluR3	Active, but less potent than at mGluR2	[3]
Group III mGluRs	Active, depresses A/C synaptic transmission	[4]

Signaling Pathways

L-Ccg-I exerts its effects by activating group II and group III mGluRs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).

Activation of group II mGluRs by **L-Ccg-I** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [5][6][7][8] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels.





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